molecular formula C22H17ClFN3O2S2 B2825396 N-(2-氯-4-氟苯基)-2-{[3-(2,4-二甲基苯基)-4-氧代-3,4-二氢噻吩[3,2-d]嘧啶-2-基]硫基}乙酰胺 CAS No. 1260631-67-1

N-(2-氯-4-氟苯基)-2-{[3-(2,4-二甲基苯基)-4-氧代-3,4-二氢噻吩[3,2-d]嘧啶-2-基]硫基}乙酰胺

货号 B2825396
CAS 编号: 1260631-67-1
分子量: 473.97
InChI 键: UDHRRMHJXCOHRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, and the products that are formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis and spectroscopy might be used .

科学研究应用

放射性配体成像与 PET

Dollé 等人 (2008) 的一项研究讨论了一系列 2-苯基吡唑并[1,5-a]嘧啶乙酰胺作为转运蛋白 (18 kDa) 的选择性配体,用于正电子发射断层扫描 (PET) 成像。这种方法与体内生物过程的可视化相关,尤其是在神经和肿瘤研究中 (Dollé 等人,2008)

量子化学分析

Mary 等人 (2020) 对类似化合物进行了量子化学分析,重点关注其分子结构和相互作用。这种分析在药物设计和理解化合物与生物系统的相互作用中至关重要 (Mary 等人,2020)

酶抑制剂

Gangjee 等人 (2008) 合成了作为胸苷酸合成酶和二氢叶酸还原酶潜在抑制剂的化合物。这些酶是癌症治疗中的靶点,抑制剂可用于阻止癌细胞生长 (Gangjee 等人,2008)

荧光结合研究

Meng 等人 (2012) 通过荧光和紫外-可见光谱研究研究了类似化合物与牛血清白蛋白的相互作用。此类研究对于理解药物-蛋白质相互作用非常重要,这可能会影响药物疗效和代谢 (Meng 等人,2012)

振动光谱分析

Jenepha Mary 等人 (2022) 通过振动光谱表征了一种抗病毒活性分子,提供了对分子结构和稳定性的见解,这对于理解药物如何与其靶点相互作用非常重要 (Jenepha Mary 等人,2022)

神经炎症成像的合成和评估

Fookes 等人 (2008) 合成并评估了氟乙氧基和氟丙氧基取代化合物,用于对周围苯二氮卓受体进行 PET 成像。这种方法对于研究神经退行性疾病中的神经炎症过程非常重要 (Fookes 等人,2008)

抗肿瘤活性评估

Hafez 等人 (2017) 合成了新型 6-苯基-噻吩并[3,2-d]嘧啶衍生物并评估了它们的抗肿瘤活性。这项研究有助于发现新的癌症治疗药物 (Hafez 等人,2017)

芳香聚酰亚胺的合成

Tapaswi 等人 (2015) 讨论了源自噻吩基取代的联苯胺的透明芳香聚酰亚胺的合成。此类材料在高性能聚合物中具有潜在应用 (Tapaswi 等人,2015)

神经炎症的体外生物学评估

Damont 等人 (2015) 合成了新型吡唑并[1,5-a]嘧啶并评估了它们与转运蛋白 18 kDa (TSPO) 的结合潜力,TSPO 是神经炎症过程的早期生物标志物。这项研究对于开发神经炎症的诊断工具至关重要 (Damont 等人,2015)

作用机制

Target of Action

The primary target of F6609-2608 is the phosphoinositide 3-kinase (PI3Kα) . PI3Kα is the most frequently mutated kinase in all cancers, with oncogenic mutations detected in about 14% of patients with solid tumors .

Mode of Action

F6609-2608 is a novel, oral allosteric PI3Kα inhibitor . It is uniquely designed to overcome the limitations of non-mutant selective PI3Kα inhibitors via mutant- and isoform-selective PI3Kα inhibition . This selectivity allows for greater target coverage, improved tolerability, and anti-tumor activity .

Biochemical Pathways

The PI3Kα pathway plays a crucial role in cellular processes such as regulating glucose homeostasis . Oncogenic mutations in PI3Kα are common driver events in ER+ breast cancer and other solid tumors . By selectively inhibiting PI3Kα mutations over wild-type PI3Kα, F6609-2608 can disrupt these pathways and exert its therapeutic effects .

Pharmacokinetics

The pharmacokinetics of F6609-2608 are currently being investigated in the first-in-human study, ReDiscover . The study aims to define the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of F6609-2608 monotherapy in PIK3CA-mutant advanced solid tumor patients .

Result of Action

F6609-2608 has demonstrated encouraging target inhibition and anti-tumor activity across PIK3CA genotypes with minimal impact on glucose homeostasis . In patients with breast cancer and measurable disease, 56% experienced radiographic tumor reduction, and 81% achieved stable disease (SD) or partial response (PR) .

安全和危害

This involves studying the toxicity of the compound and understanding the risks associated with handling and disposing of it .

未来方向

This could involve proposing further studies to fully understand the properties of the compound or to find new applications for it .

属性

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-3-6-18(13(2)9-12)27-21(29)20-17(7-8-30-20)26-22(27)31-11-19(28)25-16-5-4-14(24)10-15(16)23/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHRRMHJXCOHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。